molecular formula C11H15BrN2 B1459583 N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine CAS No. 1599568-47-4

N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine

Cat. No.: B1459583
CAS No.: 1599568-47-4
M. Wt: 255.15 g/mol
InChI Key: ZQANVZIPCNWSHO-UHFFFAOYSA-N
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Description

N-[(5-Bromopyridin-2-yl)methyl]-N-methylcyclobutanamine (CAS: 1342752-66-2) is a brominated pyridine derivative with a cyclobutanamine backbone. This compound features a 5-bromopyridin-2-ylmethyl group attached to a methyl-substituted cyclobutane ring. Its molecular formula is C₁₂H₁₆BrN₂, with a molecular weight of 283.18 g/mol . The cyclobutanamine moiety contributes to conformational rigidity, which may influence receptor-binding affinity compared to larger or more flexible amine groups .

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-14(11-3-2-4-11)8-10-6-5-9(12)7-13-10/h5-7,11H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQANVZIPCNWSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=C(C=C1)Br)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine (CAS Number: 1449008-24-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and cancer-related applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclobutanamine core substituted with a 5-bromopyridin-2-yl group. Its structural formula can be represented as follows:

N 5 bromopyridin 2 yl methyl N methylcyclobutanamine\text{N 5 bromopyridin 2 yl methyl N methylcyclobutanamine}

Research indicates that this compound may interact with various neurotransmitter systems, notably through modulation of serotonin receptors. Serotonin (5-HT) is crucial in regulating mood, cognition, and various physiological processes. The compound's structural similarity to known serotonin receptor modulators suggests it may exhibit agonistic or antagonistic properties at specific receptor subtypes, potentially influencing anxiety, depression, and cognitive functions .

2. In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit certain cellular pathways associated with cancer progression. Specifically, it has been noted for its inhibitory effects on ERK1/2 kinases, which are pivotal in cell proliferation and survival signaling pathways. This inhibition suggests potential therapeutic applications in oncology, particularly for cancers where ERK1/2 is overactive .

Case Study 1: Neuropharmacological Effects

A study evaluating the neuropharmacological effects of this compound indicated significant alterations in behavioral paradigms associated with anxiety and depression in rodent models. The compound was administered in varying doses, revealing dose-dependent effects on locomotion and exploratory behavior, suggesting its potential as an anxiolytic agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound revealed that it effectively reduced tumor cell viability in vitro across several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Serotonergic ActivityModulation of serotonin receptors
ERK1/2 InhibitionReduced cell proliferation
Anticancer ActivityInduction of apoptosis
Anxiolytic EffectsAltered behavior in rodent models

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine is being investigated for its potential as a lead compound in drug development targeting various diseases, including cancer and infectious diseases. The unique structural characteristics may allow for modifications that enhance biological activity or selectivity against specific targets within biological systems .
  • Biological Activity
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties. The presence of the pyridine ring is particularly significant, as it can interact with nucleic acids and influence cellular pathways associated with cancer proliferation and microbial resistance .
  • Synthetic Chemistry
    • The compound can serve as a building block in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
  • Pharmacological Studies
    • Interaction studies involving this compound focus on its binding affinity with biological macromolecules such as proteins and nucleic acids, which are crucial for understanding its mechanism of action and therapeutic potential.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research demonstrated that this compound showed promising activity against various bacterial strains, highlighting its potential use in developing new antimicrobial therapies .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
N-[(5-Bromopyridin-2-yl)methyl]-N-methylcyclobutanamine C₁₂H₁₆BrN₂ 283.18 5-Bromopyridine, methylcyclobutane Halogen-bonding intermediate
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine C₁₃H₁₈BrNO 284.20 Bromomethoxyphenyl Enhanced metabolic stability
N-(5-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O 229.05 Acetamide Hydrogen-bonding networks

Research Findings and Trends

  • Crystal Structure Insights: The parent compound’s pyridine ring is planar (deviation <0.006 Å), similar to N-(5-bromopyridin-2-yl)acetamide . However, the absence of hydrogen-bonding donors in the cyclobutanamine derivative may limit its crystallinity compared to acetamide analogues.
  • Biological Activity : Cyclobutanamine derivatives with halogenated aryl groups (e.g., bromo, fluoro) show promise in CNS-targeted therapies due to their lipophilicity and conformational constraints .
  • Synthetic Challenges : Brominated pyridines require careful handling due to their reactivity. For example, the Wittig reaction pathway (used in related compounds) may generate regioisomers unless rigorously controlled .

Preparation Methods

Synthesis of N-(5-Bromopyrimidin-2-yl)-N-Methylacetamide

To synthesize N-(5-Bromopyrimidin-2-yl)-N-Methylacetamide, 5-bromo-2-chloropyrimidine is reacted with sodium hydride in tetrahydrofuran. After 20 minutes, N-methylacetamide is added dropwise. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over sodium sulfate before being concentrated. The residue is purified by silica gel chromatography, eluting with 30% ethyl acetate in heptane to yield N-(5-bromo-pyrimidin-2-yl)-N-methyl-acetamide.

Reaction Conditions:

  • Stage 1: 5-Bromo-2-chloropyrimidine with sodium hydride in tetrahydrofuran and mineral oil for 20 minutes.
  • Stage 2: N-methyl-acetamide in tetrahydrofuran and mineral oil.

Synthesis of 2-Bromo-5-(bromomethyl)pyridine

2-Bromo-5-(bromomethyl)pyridine can be synthesized using several methods involving 2-bromo-5-methylpyridine and N-bromosuccinimide (NBS) under various conditions:

  • Method 1: A solution of 2-bromo-5-methylpyridine and N-bromosuccinimide in carbon tetrachloride is irradiated with a 300-watt lamp for 3 hours. The solution is cooled, and the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water, and the organic phase is washed with saturated sodium chloride solution and dried over magnesium sulfate. The crude product is purified by flash chromatography on silica gel using 7% ethyl acetate in hexane to obtain the title product as a white solid.
  • Method 2: A solution of 2-bromo-5-picoline in carbon tetrachloride is treated with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN). The reaction is stirred at reflux under nitrogen for 3 hours, filtered, and concentrated in vacuo to yield crude 2-bromo-5-bromomethylpyridine.
  • Method 3: Reacting 2-bromo-5-methylpyridine, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride, the solution is refluxed for 6 hours and purified on a silica gel column, eluting with ethyl acetate: hexane (1:9).
  • Method 4: To a suspension of 2-bromo-5-methyl-pyridine and NBS in CCl4, AIBN is added. The reaction is stirred at 75°C for 5 hours and filtered. The filter cake is washed with CCl4, and the filtrate is evaporated to give a light yellow residue.
  • Method 5: To a slurry of 2-bromo-5-methylpyridine and N-bromosuccinimide in carbon tetrachloride, AIBN is added, and the reaction vessel is purged with nitrogen. The reaction mixture is heated under reflux for 1.5 h, then allowed to cool to room temperature. The reaction mixture is filtered, and the filtrate is concentrated in vacuo to give 2-bromo-5-(bromomethyl)pyridine.
  • Method 6: To a solution of 2-Bromo-5-methylpyridine in carbon tetrachloride, benzoyl peroxide and NBS are added. The resulting mixture is heated at reflux overnight and then cooled at 0°C. The NBS is removed by filtration, and the filtrate is concentrated to yield 2-bromo-5-bromomethylpyridine, which is used directly in the next step.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine

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